5-(2-Pyridinyl)-2-thiophenecarbonyl chloride
Overview
Description
5-(2-Pyridinyl)-2-thiophenecarbonyl chloride is a useful research compound. Its molecular formula is C10H6ClNOS and its molecular weight is 223.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Conjugated Ionic Polymers
The compound 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride has been utilized in the synthesis of conjugated ionic polymers. Specifically, it was involved in the activated polymerization of 2-ethynylpyridine, yielding poly[2-ethynyl-N-(2-thiophenecarbonyl)pyridinium chloride] (PETCPC). This polymerization did not require additional initiators or catalysts and resulted in a high yield. PETCPC is characterized by a conjugated polymer backbone system with N-(2-thiophenecarbonyl)pyridinium chloride substituents. This polymer has shown photoluminescence with a maximum peak at 573 nm and exhibits stable electrochemical windows, indicating potential applications in optoelectronic devices (Gal et al., 2009).
Poly(ester-imide)s Synthesis from this compound Derivatives
The compound has also been used in the synthesis of organosoluble optically active poly(ester-imide)s. These polymers were synthesized through the direct polycondensation of N-trimellitylimido-L-methionine with various aromatic diols, a process involving the reaction of thionyl chloride in pyridine. The resulting poly(ester-imide)s showed good solubility in several organic solvents and demonstrated stability with 10% weight loss recorded above 370°C in nitrogen. This indicates potential applications in high-performance and optically active polymer materials (Mallakpour & Meratian, 2008).
Application in Catalysis
Furthermore, this compound-related compounds have been used in catalysis. Chromium(III) amino-bis(phenolato) complexes incorporating 2-pyridyl-N,N-bis(phenolato) derivatives were utilized to catalyze the copolymerization of cyclohexene oxide and carbon dioxide. These catalysts, in combination with specific co-catalysts, yielded low molecular weight polycarbonate with narrow dispersities. The findings from this research highlight the potential application of these compounds in the environmentally beneficial conversion of carbon dioxide into valuable polycarbonate products (Devaine-Pressing et al., 2015).
Electrochemical Studies
Electrochemical studies have also been conducted on related compounds, demonstrating that 2-thiophenecarbonyl chloride undergoes a two-electron reduction process. This research provides insights into the electrochemical behavior of these compounds, which can be valuable in designing and understanding new electrochemical systems or materials (Mubarak, 1995).
Liquid Crystal Synthesis
Additionally, the compound has contributed to the field of liquid crystal synthesis. Pyridinylstannanes, suitable for further functionalization by Stille coupling, were produced using Negishi coupling involving alkyl or arylzinc chlorides. These pyridinylstannanes were key intermediates in the preparation of new liquid crystalline materials, highlighting the compound's role in the synthesis of advanced materials with specific properties (Getmanenko & Twieg, 2008).
Safety and Hazards
Properties
IUPAC Name |
5-pyridin-2-ylthiophene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWHORNTKSFUCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379883 | |
Record name | 5-(2-PYRIDINYL)-2-THIOPHENECARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119082-98-3 | |
Record name | 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119082-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-PYRIDINYL)-2-THIOPHENECARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Pyridin-2-yl)thiophene-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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